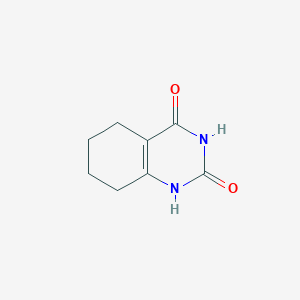

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

概要

説明

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminobenzamides with thiols under transition-metal-free conditions. This one-pot intermolecular annulation reaction is known for its good functional group tolerance and ease of operation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of environmentally friendly and mild reaction conditions is often emphasized to ensure sustainability and cost-effectiveness .

化学反応の分析

Types of Reactions: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline oxides.

Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

Substitution: Substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include quinazoline oxides, tetrahydroquinazoline derivatives, and various substituted quinazolines .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 166.18 g/mol

- IUPAC Name : 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

The structure of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione features a bicyclic framework that contributes to its biological activity and potential applications in various domains.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable case study reported that derivatives of this compound exhibited significant cytotoxicity towards breast cancer cells .

- Antimicrobial Properties :

-

Neurological Applications :

- Research indicates that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that it can reduce neuroinflammation and oxidative stress .

Material Science Applications

-

Polymer Chemistry :

- The compound has been utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. A case study demonstrated the successful use of this compound in creating flexible films with desirable barrier properties .

- Cosmetic Formulations :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Effective against resistant bacteria | |

| Neurological Protection | Reduces neuroinflammation | |

| Material Science | Polymer Synthesis | Enhances thermal stability |

| Cosmetic Formulations | Improves skin hydration |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological evaluation against different cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .

- Antimicrobial Studies : Research conducted by the International Journal of Antimicrobial Agents reported on the effectiveness of this compound against multiple bacterial strains. The study provided insights into its mechanism of action and potential as a lead compound for antibiotic development .

作用機序

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells .

類似化合物との比較

Quinazolin-4(3H)-one: Another member of the quinazoline family with similar biological activities.

2-Phenylquinazolin-4(3H)-one: Known for its anticancer properties.

3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities.

Uniqueness: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features and the ability to undergo diverse chemical transformations. Its potential as a PARP inhibitor also sets it apart from other quinazoline derivatives .

生物活性

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.

Overview of the Compound

- IUPAC Name : 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 35042-48-9

- Chemical Structure :

Chemical Structure

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Properties

Research indicates that derivatives of this compound can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibiting PARP can lead to increased apoptosis in cancer cells. For instance, studies have shown that certain derivatives effectively induce cell death in various cancer cell lines through this mechanism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of phospholipase A2 (PLA2) and proteases. For example, compounds derived from this compound showed dose-dependent inhibition of PLA2 activity at concentrations ranging from 0.01 to 0.08 g/L . This inhibition is significant as PLA2 is involved in inflammatory processes and could be targeted for therapeutic interventions in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- PARP Inhibition : By inhibiting PARP activity, the compound prevents DNA repair in cancer cells.

- PLA2 and Protease Inhibition : Compounds derived from this structure inhibit enzymes involved in inflammation and cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from o-aminobenzamides. Common methods include:

- One-Pot Reactions : Utilizing thiols and transition-metal-free conditions for efficient synthesis.

- Optimized Industrial Methods : Focused on sustainability and cost-effectiveness for large-scale production.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives acted effectively against breast cancer cell lines by inducing apoptosis through PARP inhibition.

- Antimicrobial Efficacy :

- Enzyme Inhibition Studies :

特性

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMXVMLMGPVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332891 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-48-9 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can ionic liquids be used as an alternative solvent for enzymatic transesterification of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives?

A1: Yes, research suggests that ionic liquids, specifically hydrophobic ones like [BMIM][PF6], can be effective solvents for lipase-catalyzed transesterification of prochiral this compound derivatives []. The study by Gotor-Fernández et al. demonstrated that [BMIM][PF6] exhibited comparable and even slightly higher enzyme activity and enantioselectivity compared to conventional organic solvents like tert-butyl methyl ether (TBME) []. This highlights the potential of ionic liquids as greener alternatives in biocatalytic synthesis.

Q2: How does the structure of this compound derivatives impact their activity against HIV-1?

A2: Studies focusing on the synthesis of novel HIV-1 reverse transcriptase inhibitors investigated structural modifications of this compound []. The research, conducted by Kristensen et al., explored the impact of annelation and conformational restriction on the antiviral activity of these compounds []. Their findings suggest that while these modifications aimed to mimic the active conformation of emivirine (a known HIV-1 reverse transcriptase inhibitor), the resulting analogues exhibited lower activity compared to emivirine []. This suggests that the locked conformation introduced by these modifications might hinder effective binding to the target enzyme.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。